8-Chloroquinolin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

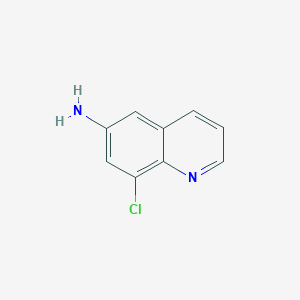

Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCACJWHTFMNNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700840 | |

| Record name | 8-Chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-62-8 | |

| Record name | 8-Chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Chloroquinolin-6-amine physical and chemical properties

An In-depth Technical Guide to 8-Chloroquinolin-6-amine: Properties, Reactivity, and Applications

Introduction

This compound is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The specific substitution pattern of this compound, featuring a chlorine atom at the 8-position and an amino group at the 6-position, provides two distinct functional handles for synthetic modification. This guide offers a comprehensive overview of its core physical and chemical properties, reactivity, potential synthetic pathways, and safety considerations, tailored for researchers and professionals in drug development.

Molecular Identity and Structure

The fundamental identity of a chemical compound is established by its structure and unique identifiers.

-

IUPAC Name: this compound

-

CAS Number: 50358-62-8

-

Molecular Formula: C₉H₇ClN₂

-

Synonyms: 8-chloro-6-quinolinylamine

The structure consists of a quinoline bicyclic system with a chlorine atom attached to the C8 position and an amine group at the C6 position.

2D Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and role in chemical reactions. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 178.62 g/mol | |

| Physical Form | Solid | |

| Topological Polar Surface Area | 38.9 Ų | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place |

The XLogP3 value of 2.4 suggests moderate lipophilicity, an important parameter in drug design influencing membrane permeability and solubility. The topological polar surface area (TPSA) is a key descriptor for predicting drug transport properties.

Spectral Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic spectral features can be predicted based on its functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electron-donating effect of the amine and the electron-withdrawing/steric effect of the chlorine. A broad singlet corresponding to the -NH₂ protons would also be present, the position of which is concentration-dependent and would disappear upon D₂O exchange.[2]

-

¹³C NMR Spectroscopy: The carbon spectrum would display nine distinct signals for the carbon atoms of the quinoline ring, with chemical shifts characteristic of aromatic and heteroaromatic systems.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.[2] Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations for the quinoline ring would appear in the 1450-1600 cm⁻¹ region. A C-Cl stretching band would also be present at lower frequencies.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 178.62. A characteristic isotopic pattern (M+2 peak) at approximately one-third the intensity of the M⁺ peak would be observed due to the presence of the ³⁷Cl isotope.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its three primary functional components: the quinoline ring, the amino group, and the chloro group.

Reactivity Profile

The molecule's reactivity is a synthesis of the electronic properties of its substituents. The amino group is an activating, ortho-para directing group, enhancing the electron density of the carbocyclic ring. Conversely, the chlorine atom is a deactivating, ortho-para directing group. The nitrogen atom in the pyridine ring is electron-withdrawing, reducing the reactivity of that ring towards electrophilic attack.

-

Amino Group (-NH₂): This group is nucleophilic and can undergo standard amine reactions such as acylation, alkylation, and diazotization. It strongly activates the ring towards electrophilic aromatic substitution.

-

Chloro Group (-Cl): The chlorine at the C8 position is influenced by the adjacent heterocyclic nitrogen.[3] This position can be sterically hindered, potentially slowing reaction rates with bulky nucleophiles.[3] However, the C-Cl bond is a key site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of carbon, nitrogen, or oxygen-based substituents.

-

Quinoline Ring: The overall system can undergo electrophilic substitution, with the position of attack directed by the interplay between the activating -NH₂ group and the deactivating -Cl group.

Caption: Diagram of reactive sites on this compound.

Plausible Synthetic Pathway

A common strategy for synthesizing substituted aminoquinolines involves the nitration of a corresponding chloroquinoline followed by the chemical reduction of the nitro group.

Experimental Protocol: Proposed Synthesis of this compound

-

Step 1: Nitration of 8-Chloroquinoline.

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 8-chloroquinoline portion-wise while stirring.

-

Maintain the temperature and slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise.

-

Causality: The strongly acidic conditions are required to protonate the quinoline nitrogen, and the reaction is kept cold to control the exothermic nitration and prevent over-nitration. The directing effects on the 8-chloroquinoline scaffold will favor substitution at the C5 and C6 positions.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the crude product, 8-chloro-6-nitroquinoline.

-

Filter, wash with water, and dry the solid. The product may require purification by recrystallization or chromatography.

-

-

Step 2: Reduction of 8-Chloro-6-nitroquinoline.

-

Suspend the crude 8-chloro-6-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or use catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).

-

Causality: SnCl₂/HCl is a classic and effective method for reducing aromatic nitro groups to primary amines (the Bechamp reduction). Catalytic hydrogenation is a cleaner alternative but may require specialized equipment.

-

Heat the reaction mixture under reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the mixture and neutralize with a strong base to precipitate the free amine product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify the final product by column chromatography or recrystallization.

-

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structure is highly valuable as a scaffold and intermediate in synthetic and medicinal chemistry.

-

Building Block for Bioactive Molecules: The quinoline core is present in drugs with diverse activities, including antimalarial, anticancer, and antibacterial properties.[4][5] 8-Aminoquinoline derivatives, in particular, are a well-known class of antimalarial agents. The presence of both an amine and a chloro group allows for orthogonal chemical modifications, enabling the synthesis of diverse libraries of compounds for high-throughput screening.

-

Fragment-Based Drug Discovery: As a small, functionalized heterocyclic molecule, it can serve as a starting fragment in fragment-based drug discovery (FBDD) programs to identify novel binding motifs for therapeutic targets.

-

Ligand Synthesis: The nitrogen atoms in the quinoline ring and the exocyclic amine can act as ligands to coordinate with metal ions. This property is relevant for designing metal-based therapeutics or catalysts.[6][7] Derivatives of the related 8-hydroxyquinoline are well-known metal chelators with applications in treating neurodegenerative diseases and cancer.[5][6]

Safety and Handling

Based on available safety data, this compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Signal Word: Warning

-

Pictograms: GHS07 (Exclamation Mark)

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[9]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[9]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from light and ensure storage under an inert atmosphere.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

- 1. 6-Chloro-8-aminoquinoline | C9H7ClN2 | CID 79618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

Spectroscopic Data for 8-Chloroquinolin-6-amine: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 8-Chloroquinolin-6-amine, a significant heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline and its derivatives are of great interest due to their wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The specific substitution pattern of an amino group at the 6-position and a chloro group at the 8-position on the quinoline scaffold can significantly influence its chemical reactivity and biological efficacy. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for understanding its electronic and structural characteristics.

Molecular Structure and Numbering

For clarity throughout this guide, the standard IUPAC numbering for the quinoline ring system will be used.

Caption: Molecular structure of this compound with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇ClN₂), the expected mass spectrum would provide crucial information for its identification.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Interpretation |

| Molecular Formula | C₉H₇ClN₂ | |

| Molecular Weight | 178.62 g/mol | [3] |

| Nominal Mass | 178 u | |

| Monoisotopic Mass | 178.030 u | Calculated for ¹²C₉¹H₇³⁵Cl¹⁴N₂ |

| [M]+• Peak (m/z) | 178 | Corresponding to the ³⁵Cl isotope |

| [M+2]+• Peak (m/z) | 180 | Corresponding to the ³⁷Cl isotope |

| Isotopic Pattern | ~3:1 ratio for [M]+•:[M+2]+• | Characteristic of a single chlorine atom |

Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would likely proceed through several key pathways. The molecular ion is expected to be relatively stable due to the aromatic nature of the quinoline ring.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

A significant fragmentation pathway would involve the loss of a chlorine radical (Cl•) to yield a cation at m/z 143. Another expected fragmentation is the loss of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation for nitrogen-containing heterocycles, leading to a fragment at m/z 151. The loss of the amino radical (•NH₂) could also be observed, resulting in a fragment at m/z 150.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorptions for the amine group, the aromatic quinoline ring, and the carbon-chlorine bond.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium | Characteristic of a primary amine. Two distinct peaks are expected.[4][5] |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak | Typical for aromatic compounds. |

| 1620 - 1580 | N-H bend (scissoring) | Medium to Strong | Confirms the presence of a primary amine.[6] |

| 1600 - 1450 | C=C and C=N ring stretching | Medium to Strong | Multiple bands are expected due to the quinoline ring system.[2] |

| 1350 - 1250 | Aromatic C-N stretch | Medium | |

| 850 - 750 | C-Cl stretch | Strong | The exact position can be influenced by the aromatic system.[2] |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong | The pattern of these bands can provide information about the substitution on the benzene ring portion. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity within a molecule.

Predicted ¹H NMR Chemical Shifts

The chemical shifts are predicted for a solution in a deuterated solvent like DMSO-d₆, which is a common solvent for quinoline derivatives. The values are estimates and can vary depending on the solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Interpretation |

| H-2 | 8.6 - 8.8 | dd | J ≈ 4.5, 1.5 | Downfield due to the adjacent nitrogen. |

| H-3 | 7.4 - 7.6 | dd | J ≈ 8.5, 4.5 | |

| H-4 | 8.7 - 8.9 | dd | J ≈ 8.5, 1.5 | Downfield due to the anisotropic effect of the fused ring. |

| H-5 | 7.2 - 7.4 | d | J ≈ 2.0 | |

| H-7 | 7.0 - 7.2 | d | J ≈ 2.0 | |

| NH₂ | 5.0 - 6.0 | br s | - | Broad signal due to quadrupolar relaxation and exchange; position is solvent and concentration dependent.[4] |

Note: The signals for the NH₂ protons can be confirmed by D₂O exchange, which would cause the peak to disappear.

Caption: Proton assignments for this compound.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Interpretation |

| C-2 | 148 - 152 | Most downfield carbon in the pyridine ring due to the adjacent nitrogen. |

| C-3 | 121 - 124 | |

| C-4 | 135 - 138 | |

| C-4a | 127 - 130 | |

| C-5 | 115 - 118 | Shielded by the amino group. |

| C-6 | 145 - 148 | Carbon bearing the amino group, significantly downfield. |

| C-7 | 110 - 113 | Shielded by the amino group. |

| C-8 | 130 - 133 | Carbon bearing the chloro group. |

| C-8a | 140 - 143 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak as an internal reference.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the structural elucidation of this compound. The predicted mass spectrum, with its characteristic isotopic pattern for chlorine, allows for the unambiguous determination of the molecular formula. The infrared spectrum confirms the presence of key functional groups, namely the primary amine and the aromatic system. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, allowing for the complete assignment of the molecular structure. This guide serves as a valuable resource for researchers working with this and related quinoline derivatives, facilitating their synthesis, characterization, and application in various scientific fields.

References

- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. 6-Chloro-8-aminoquinoline | C9H7ClN2 | CID 79618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility Profile of 8-Chloroquinolin-6-amine in Common Laboratory Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 8-Chloroquinolin-6-amine. Given the limited availability of public data on this specific molecule, this document emphasizes a foundational, first-principles approach, blending theoretical insights with robust, field-proven experimental methodologies.

Introduction: The Significance of a Solubility Profile

In the realm of drug discovery and development, understanding the solubility of a compound is a cornerstone of its developability. A comprehensive solubility profile in various solvents is critical for a multitude of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Formulation Development: Designing effective delivery systems for preclinical and clinical studies.

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.

-

In Vitro and In Vivo Screening: Ensuring compound viability in biological assays.

This compound, a substituted quinoline, presents a unique set of physicochemical properties that necessitate a thorough investigation of its solubility. This guide will walk you through a systematic approach to characterizing this crucial parameter.

Theoretical Considerations: Predicting the Solubility Behavior of this compound

Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide valuable insights into its likely solubility characteristics. The principle of "like dissolves like" is our guiding tenet here.

Molecular Structure and Polarity

This compound possesses a fused aromatic quinoline ring system, which is generally nonpolar. However, the presence of a chlorine atom and an amino group introduces polarity and the potential for specific intermolecular interactions.

-

Quinoline Core: A bicyclic aromatic heterocycle, contributing to the molecule's hydrophobicity.

-

Chloro Group (-Cl): An electron-withdrawing group that adds some polarity.

-

Amino Group (-NH2): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This is a key feature influencing its solubility in protic solvents.

Overall, this compound can be classified as a moderately polar compound. We can predict that it will exhibit limited solubility in nonpolar solvents and greater solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Diagram: Structure of this compound

The Emerging Therapeutic Potential of 8-Chloroquinolin-6-amine Derivatives: A Privileged Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its ability to bind to a wide array of biological targets, forming the foundational framework for numerous therapeutic agents. For decades, derivatives of quinoline, such as the 8-aminoquinolines (e.g., the antimalarial drug Primaquine) and 8-hydroxyquinolines (8-HQ), have been instrumental in treating infectious diseases, cancer, and neurological disorders.[2][3][4] The remarkable versatility of this scaffold allows for extensive structural modification, enabling the fine-tuning of its physicochemical properties and biological activities.

The introduction of halogen atoms, particularly chlorine, onto the quinoline ring is a well-established strategy for modulating pharmacological activity.[1][5][6] Chlorine's electron-withdrawing nature can significantly alter the molecule's pKa, lipophilicity, and metabolic stability, thereby enhancing cell permeability, target engagement, and overall potency. This guide focuses on the specific, yet underexplored, scaffold of 8-Chloroquinolin-6-amine . By combining the established biological relevance of the aminoquinoline core with the potentiating effects of a C-8 chloro substitution, this class of compounds represents a fertile ground for the discovery of novel therapeutic agents. This document serves as a comprehensive technical resource, detailing the synthesis, validated biological activities, and underlying mechanisms of action of this compound derivatives to guide future research and development efforts.

PART 1: Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatives can be achieved through established and adaptable synthetic methodologies. Foundational techniques in quinoline chemistry, such as the Skraup and Friedländer syntheses, provide access to the basic quinoline ring system, which can then be functionalized.[2][7]

A common strategy for generating the target scaffold involves the selective functionalization of a pre-existing quinoline. For instance, the amination of 8-chloroquinoline at the C-6 position or, more practically, the chlorination of a suitable 6-aminoquinoline precursor, represents a viable pathway. Once the this compound core is obtained, the primary amine at the C-6 position serves as a versatile chemical handle for extensive derivatization. Standard organic reactions, including acylation, reductive amination, urea/thiourea formation, and condensation reactions, can be employed to introduce a wide variety of substituents, thereby generating a chemical library for biological screening.

General Synthetic Workflow Diagram

Caption: General workflow for synthesis and derivatization.

Experimental Protocol: Synthesis of an N-aryl this compound Derivative

This protocol provides a representative example of derivatizing the core scaffold.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution and stir the suspension at room temperature for 15 minutes.

-

Substrate Addition: Add the desired substituted benzoyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 80°C and maintain stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(8-chloroquinolin-6-yl)benzamide derivative.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Potential Biological Activities

A. Anticancer Activity

The quinoline scaffold is a prominent feature in many anticancer agents.[1][3][8][9] Derivatives have been shown to exert cytotoxic effects through various mechanisms, most notably through metal chelation and the subsequent generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[1][3][10] The close proximity of the nitrogen atom in the pyridine ring and a heteroatom at the C-8 position creates a potent bidentate chelation site for metal ions like copper and iron.[7] This complexation can catalyze redox cycling, disrupting the delicate redox balance within tumor cells and triggering cell death pathways. Furthermore, some quinoline derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and topoisomerases.[1][3]

The presence of a chloro group, particularly at positions that influence the electronic properties of the chelation site, can enhance this activity. Studies on related halogenated quinolines have demonstrated that electron-withdrawing substituents can improve anticancer potency.[1] For example, 6-chloro analogues of certain pyrano[3,2-h]quinolone derivatives were found to be the most active against a panel of cancer cell lines.[3][6]

Proposed Anticancer Mechanism of Action

Caption: ROS-mediated apoptosis induced by metal chelation.

| Derivative Type (Analogue) | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 5-Chloro-8-hydroxyquinoline | Multiple | Varies, potent | [1] |

| 6-Chloro-pyrano[3,2-h]quinolone | MCF-7, HCT 116, HepG-2 | Most active in series | [3][6] |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B, T-47D | 6.25 µg/mL | [9] |

| 8-Aminoquinoline Glycoconjugate | MCF-7 | 116.4 µM | [11] |

| This table presents data from structurally related chloro, amino, and hydroxy-quinoline derivatives to illustrate the anticancer potential of this chemical class. |

Protocol: In Vitro Cytotoxicity (MTS Assay)

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT 116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTS Reagent Addition: Add 20 µL of MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The viable cells will reduce the MTS tetrazolium compound into a colored formazan product.

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[9]

B. Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents.[3][4][5][12] Halogenated 8-hydroxyquinolines, such as cloxyquin (5-chloro-8-hydroxyquinoline) and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), exhibit potent, broad-spectrum activity against bacteria and fungi.[5][13] The primary mechanism is believed to be the chelation of essential metal ions, which deprives microbes of critical nutrients and disrupts the function of metalloenzymes necessary for survival.[13]

Cloxyquin has demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.062 µg/mL.[13] The fact that its activity is consistent across drug-sensitive and resistant strains suggests a novel mechanism of action not shared by existing antibiotics.[13] Given these strong precedents, this compound derivatives are highly promising candidates for development as new antibacterial and antifungal agents.

Proposed Antimicrobial Mechanism of Action

Caption: Microbial inhibition via essential metal chelation.

| Derivative (Analogue) | Microorganism | Activity (MIC) | Reference |

| Cloxyquin (5-Cl-8-HQ) | Staphylococcus aureus | ≤5.58 µM | [5] |

| Cloxyquin (5-Cl-8-HQ) | Mycobacterium tuberculosis | 0.062 - 0.25 µg/mL | [13] |

| 5,7-dichloro-8-HQ | Staphylococcus aureus | Potent activity | [5] |

| Clioquinol Derivative (5h) | Candida spp., Dermatophytes | 4 µg/mL | [14] |

| This table presents MIC data for structurally related chloro-hydroxyquinoline derivatives to highlight the potential antimicrobial efficacy. |

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

-

Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[5] This can be assessed visually or by measuring the optical density at 600 nm.

C. Anti-inflammatory Activity

Several studies have pointed to the anti-inflammatory potential of quinoline-based compounds.[15][16] The mechanisms can be diverse, potentially involving the inhibition of key inflammatory enzymes or the modulation of pro-inflammatory signaling pathways. For instance, certain 8-hydroxyquinoline derivatives have been shown to inhibit serotonin- and carrageenan-induced paw edema in rats, a classic model for acute inflammation.[15] This suggests an ability to interfere with the release or action of inflammatory mediators. Given the established links between inflammation, oxidative stress, and metal ion dysregulation, the metal-chelating properties of this compound derivatives may also contribute to anti-inflammatory effects by sequestering redox-active metals that can perpetuate inflammatory processes.

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test derivatives orally (e.g., 50 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the vehicle alone to the control group and a standard anti-inflammatory drug (e.g., Indomethacin) to a positive control group.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume immediately after the carrageenan injection (V₀) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[15]

PART 3: Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is governed by the interplay of its structural features. Based on data from analogous compounds, several key SAR insights can be proposed:

-

C-8 Chloro Group: The electron-withdrawing chloro group at position 8 is critical. It lowers the pKa of the quinoline nitrogen and any potential chelating group, influencing the stability and redox potential of metal complexes.[1] This modification directly impacts the compound's ability to generate ROS or chelate microbial metals.

-

C-6 Amino Group and its Substituents: This position is the primary point for diversification. The nature of the substituent attached to the amine will dictate the compound's overall lipophilicity, steric profile, and hydrogen bonding capacity. Large, bulky groups may hinder target binding, while incorporating specific pharmacophores (e.g., aromatic rings, flexible linkers) can enhance interactions with biological targets.

-

Other Ring Positions: While the focus is on the C-6 and C-8 positions, substitutions at other sites can further tune activity. For instance, introducing substituents at the C-2 or C-4 position has been shown to modulate the activity of related quinoline scaffolds.[1][6]

SAR Summary Diagram

Caption: Key structure-activity relationship points.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. By leveraging the established biological activities of the quinoline core and the potentiating effect of chloro substitution, these derivatives are poised for exploration as next-generation anticancer, antimicrobial, and anti-inflammatory drugs. The synthetic tractability of the C-6 amino group allows for the creation of large, diverse chemical libraries, enabling extensive SAR studies and optimization of lead compounds.

Future research should focus on:

-

Synthesis and Screening: Generation of a broad library of derivatives with diverse functionalities at the C-6 position to screen against panels of cancer cell lines, pathogenic microbes, and inflammatory models.

-

Mechanistic Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by the most active compounds. This includes quantifying ROS production, measuring metal-binding affinities, and performing enzyme inhibition assays.

-

In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other disease contexts, such as neurodegenerative disorders and viral infections, where quinoline scaffolds have also shown promise.[3][4]

This guide provides the foundational knowledge and technical protocols necessary to embark on the exploration of this compound derivatives, a chemical class with significant potential to address unmet medical needs.

References

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bepls.com [bepls.com]

- 6. mdpi.com [mdpi.com]

- 7. rroij.com [rroij.com]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. [Spasmolytic and anti-inflammatory activity of 8-hydroxyquinolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 8-Chloroquinolin-6-amine Core

An In-depth Technical Guide to the Reactivity of the Amino Group on the 8-Chloroquinolin-6-amine Scaffold

The this compound scaffold is a privileged heterocyclic structure in modern medicinal chemistry.[1][2] Its rigid bicyclic framework, derived from quinoline, serves as an excellent foundation for constructing molecules that can interact with a variety of biological targets. Quinoline derivatives are central to numerous therapeutic agents, demonstrating a wide spectrum of activities including antimalarial, anticancer, and antimicrobial effects.[2][3][4] The this compound variant is particularly valuable, offering multiple points for chemical modification. The chlorine atom at the 8-position and the amino group at the 6-position provide distinct handles for synthetic manipulation, influencing the molecule's electronic properties, binding capabilities, and pharmacokinetic profile.[1]

This guide provides an in-depth analysis of the chemical reactivity of the 6-amino group on this scaffold. As senior application scientists and drug development professionals know, understanding the nuances of a core's reactivity is paramount to designing efficient synthetic routes and novel molecular entities. We will explore the electronic and steric factors governing the nucleophilicity of the amino group and detail the methodologies for its most critical transformations, including acylation, alkylation, sulfonylation, and modern cross-coupling reactions.

Chapter 1: Fundamental Principles of Reactivity

The reactivity of the 6-amino group is not that of a simple aliphatic or even a standard aromatic amine. Its behavior is intrinsically modulated by the quinoline ring system and the C8-chloro substituent.

Electronic Effects: A Tale of Attenuation

The nitrogen atom of the amino group possesses a lone pair of electrons, which is the source of its nucleophilicity and basicity. However, this lone pair is delocalized into the aromatic quinoline ring system through resonance. Furthermore, the pyridine part of the quinoline ring and the C8-chloro group both exert a significant electron-withdrawing inductive effect. This combination of resonance delocalization and induction reduces the electron density on the 6-amino nitrogen, making it substantially less nucleophilic and less basic than a typical aniline. This attenuated reactivity is a critical consideration in experimental design; reactions often require more forcing conditions or specific catalytic systems to proceed efficiently compared to more electron-rich aromatic amines.

Steric Considerations

The quinoline scaffold presents a moderate level of steric hindrance. While the 6-position is relatively accessible, the planar, bulky nature of the fused ring system can influence the approach of reagents, particularly those with significant steric bulk. This factor becomes more pronounced when considering reactions on the neighboring C5 and C7 positions, where the 6-amino group (or its derivatives) can exert steric influence.

Chapter 2: Key Synthetic Transformations of the 6-Amino Group

The 6-amino group is a versatile functional handle for a wide array of synthetic modifications. The following sections detail the most common and impactful reactions, providing both mechanistic insights and field-proven protocols.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental and highly reliable transformation for the 6-amino group. The resulting amides are often key intermediates in drug development, serving as stable linkers or as directing groups for further functionalization of the quinoline ring.[5][6]

Causality in Experimental Design: The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). Due to the reduced nucleophilicity of the 6-amino group, a base is typically required. The base (e.g., pyridine, triethylamine, or DIPEA) serves two purposes: it deprotonates the protonated amine intermediate to regenerate the nucleophile and neutralizes the acid byproduct (e.g., HCl) formed during the reaction.

Experimental Protocol: General Procedure for N-Acylation

-

Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.)).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acyl-8-chloroquinolin-6-amine.

Diagram: N-Acylation Workflow

Caption: A typical workflow for the N-acylation of this compound.

N-Sulfonylation: Crafting Sulfonamides

Similar to acylation, N-sulfonylation involves reacting the amino group with a sulfonyl chloride to form a stable sulfonamide linkage. Sulfonamides are prevalent in medicinal chemistry, known for their antibacterial properties and ability to act as bioisosteres for other functional groups.

Causality in Experimental Design: The mechanism is analogous to N-acylation. A base is crucial to facilitate the reaction and neutralize the HCl byproduct. Pyridine is often used as both the base and the solvent due to its ability to form a highly reactive sulfonylpyridinium intermediate.

Experimental Protocol: General Procedure for N-Sulfonylation

-

Preparation: Dissolve this compound (1.0 eq.) in pyridine or DCM containing triethylamine (2.0 eq.).

-

Reagent Addition: Cool the solution to 0 °C and add the sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) (1.2 eq.) portion-wise.

-

Reaction: Stir the mixture at room temperature overnight or until the starting material is consumed as indicated by TLC.

-

Workup: Pour the reaction mixture into ice-water and stir until a precipitate forms. If no solid forms, extract with ethyl acetate.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. If necessary, purify the product by recrystallization or column chromatography.

Buchwald-Hartwig Amination: Advanced C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[7][8] In this context, the 6-amino group of the quinoline scaffold can be coupled with aryl or heteroaryl halides or triflates. This powerful reaction allows for the synthesis of complex diarylamines, which are common motifs in pharmacologically active compounds.[9]

Causality in Experimental Design: This reaction is not a simple nucleophilic substitution; it proceeds through a catalytic cycle involving a palladium complex.[10]

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The this compound coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, or Cs2CO3) is essential to deprotonate the coordinated amine, forming a palladium amido complex.

-

Reductive Elimination: This is the final, product-forming step where the new C-N bond is formed, and the Pd(0) catalyst is regenerated.

The choice of ligand for the palladium catalyst is critical for success. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) are typically required to promote the reductive elimination step and prevent catalyst decomposition.[7]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling

-

Preparation: To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd2(dba)3, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., Cs2CO3, 2.0 eq.).

-

Reagent Addition: Add the this compound (1.2 eq.) and the aryl halide (1.0 eq.).

-

Solvent & Degassing: Add a dry, deoxygenated solvent (e.g., toluene or dioxane). Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction by LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Chapter 3: The Amide as a Directing Group

Beyond being a stable product, the amide formed from the 6-amino group can serve as a powerful directing group for C-H functionalization, enabling regioselective modification of the quinoline core. The amide oxygen can coordinate to a metal catalyst, directing a reaction to a specific ortho-position.[5][6] In the case of N-(8-chloroquinolin-6-yl)amide, this typically directs functionalization to the C5 position.[11] This strategy provides a sophisticated route to highly substituted quinolines that would be difficult to access otherwise.

Diagram: Amide as a C5-Directing Group

Caption: The amide at C6 directs electrophilic substitution to the C5 position via a chelation-assisted mechanism. (Note: Actual chemical structure images would replace placeholders in a final document.)

Summary Data Table

| Reaction Type | Key Reagents | Typical Base | Solvent | Temperature | Key Considerations |

| N-Acylation | Acyl Chloride, Anhydride | Pyridine, Et3N, DIPEA | DCM, THF | 0 °C to RT | Straightforward, high-yielding reaction. |

| N-Sulfonylation | Sulfonyl Chloride | Pyridine, Et3N | Pyridine, DCM | 0 °C to RT | Forms stable sulfonamides. |

| N-Alkylation | Alkyl Halide | K2CO3, NaH | DMF, Acetonitrile | RT to 80 °C | Can be challenging; may require stronger bases/higher temperatures. |

| Buchwald-Hartwig | Aryl Halide/Triflate, Pd(0) catalyst, Ligand | NaOt-Bu, Cs2CO3, K3PO4 | Toluene, Dioxane | 80-110 °C | Requires inert, anhydrous conditions. Ligand choice is critical for success.[7][10][12] |

Conclusion

The 6-amino group on the 8-chloroquinoline scaffold is a functional group of immense strategic value, albeit with attenuated reactivity due to the electronic properties of the heterocyclic core. Standard transformations such as N-acylation and N-sulfonylation proceed reliably under appropriate conditions, providing stable and synthetically useful amide and sulfonamide derivatives. More advanced methods, particularly the palladium-catalyzed Buchwald-Hartwig amination, have opened the door to previously inaccessible structures, vastly expanding the chemical space available to medicinal chemists. Furthermore, the ability of the derived amide to act as a directing group for C-H functionalization provides an elegant tool for the regioselective synthesis of complex quinoline analogs. A thorough understanding of these reactivity principles is essential for any researcher aiming to leverage the full potential of this powerful scaffold in the pursuit of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 6. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. name-reaction.com [name-reaction.com]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Chloroquinolin-6-amine: A Comprehensive Technical Guide for Advanced Organic Synthesis

Abstract

8-Chloroquinolin-6-amine is a pivotal precursor in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique electronic and steric properties, arising from the specific placement of the chloro and amino substituents on the quinoline scaffold, render it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its synthesis, reactivity, and diverse applications. We will delve into the mechanistic underpinnings of its key transformations and present field-proven protocols to empower researchers, scientists, and drug development professionals in leveraging this valuable synthetic intermediate.

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antimalarial properties.[1][2][3][4][5] The therapeutic efficacy of quinoline-based drugs is intricately linked to the nature and position of substituents on the bicyclic core, which modulate their pharmacokinetic and pharmacodynamic profiles.[1][3] this compound, with its distinct substitution pattern, offers a strategic entry point for the synthesis of novel bioactive molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe utilization.

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [6] |

| Molecular Weight | 178.62 g/mol | [6][7] |

| Appearance | Solid | [6] |

| CAS Number | 50358-62-8 | [6] |

| Purity | Typically ≥97% | [6] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [6] |

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[6] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9][10][11] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[8][9][10][11]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence, starting from readily available precursors. A common and efficient route is outlined below.

Synthetic Workflow Diagram

Caption: Generalized synthetic pathways to this compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a plausible synthetic route. Note that specific conditions may require optimization.

Step 1: Synthesis of 6-Chloro-8-hydroxyquinoline

This step often employs the Skraup synthesis, a classic method for quinoline synthesis.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to a mixture of 2-amino-5-chlorophenol, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Reaction Execution: Heat the mixture gently at first, then more strongly to maintain a vigorous reaction. The reaction is exothermic and requires careful temperature control.

-

Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: Filter the crude 6-chloro-8-hydroxyquinoline and purify by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Nitration of 6-Chloro-8-hydroxyquinoline

-

Reaction Setup: Dissolve 6-chloro-8-hydroxyquinoline in concentrated sulfuric acid in a flask cooled in an ice bath.

-

Reaction Execution: Add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

-

Work-up: After the addition is complete, allow the mixture to stir at room temperature for a specified time, then pour it onto crushed ice to precipitate the nitrated product.

-

Purification: Filter and wash the 6-chloro-5-nitro-8-hydroxyquinoline with water until neutral, then dry.

Step 3: Reduction of the Nitro Group

-

Reaction Setup: Suspend the 6-chloro-5-nitro-8-hydroxyquinoline in a suitable solvent (e.g., ethanol or acetic acid).

-

Reaction Execution: Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst). Heat the mixture if necessary.

-

Work-up: After the reaction is complete, filter the mixture to remove the catalyst or iron salts. Neutralize the filtrate to precipitate the crude 6-amino-8-chloroquinoline.

-

Purification: Recrystallize the product from an appropriate solvent to obtain pure 8-chloro-6-aminoquinoline.

Reactivity and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The amino group is a potent nucleophile and can undergo a variety of transformations, while the chloro group can participate in nucleophilic aromatic substitution and cross-coupling reactions.

Reactions at the Amino Group

The primary amine at the 6-position is a versatile handle for introducing diverse functionalities.

-

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce pharmacophoric groups.

-

Alkylation: The amino group can be alkylated using alkyl halides.

-

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt, which can then be converted to a wide range of other functional groups (e.g., -OH, -CN, -X where X is a halogen).

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with aryl or heteroaryl halides.

Reactions at the Chloro Group

The chlorine atom at the 8-position, while generally less reactive than a chloro group at the 2- or 4-position, can still undergo substitution and coupling reactions, often under more forcing conditions.

-

Nucleophilic Aromatic Substitution (SₙAr): Strong nucleophiles can displace the chloride. The reactivity is influenced by the electron-withdrawing nature of the quinoline nitrogen.[12]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a powerful tool for forming C-C bonds, enabling the introduction of aryl or vinyl substituents.[12]

-

Sonogashira Coupling: This reaction with terminal alkynes, also palladium-catalyzed, allows for the installation of alkynyl groups.

Reactivity Logic Diagram

Caption: Key transformations of this compound.

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of a wide range of biologically active compounds. Its derivatives have been investigated for various therapeutic applications.

Case Study: Kinase Inhibitors

The quinoline scaffold can mimic the purine ring of ATP, making its derivatives promising candidates for kinase inhibitors.[13] The 6-amino group provides a convenient attachment point for side chains that can interact with specific residues in the kinase active site, thereby imparting selectivity and potency. The 8-chloro substituent can contribute to binding affinity through halogen bonding and improve pharmacokinetic properties.

Antimalarial Agents

Quinoline derivatives have a long history as antimalarial drugs, with chloroquine and mefloquine being prominent examples.[2] The 8-aminoquinoline scaffold, in particular, is a key feature of primaquine, a drug used to eradicate the dormant liver stages of Plasmodium vivax. The structural similarity of this compound to these established antimalarial pharmacophores makes it an attractive starting point for the development of new antimalarial agents.

Other Therapeutic Areas

Derivatives of this compound have also shown potential in other therapeutic areas, including as anti-inflammatory[1][3] and antimicrobial agents. The versatility of the precursor allows for the generation of large libraries of compounds for high-throughput screening and lead optimization.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its unique combination of reactive sites allows for the facile introduction of a wide array of functional groups, making it an ideal starting material for the synthesis of complex molecules with diverse applications. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and developers aiming to leverage its full potential in the creation of novel pharmaceuticals and advanced materials.

References

- 1. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. jptcp.com [jptcp.com]

- 6. This compound | 50358-62-8 [sigmaaldrich.com]

- 7. 6-Chloro-8-aminoquinoline | C9H7ClN2 | CID 79618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. aksci.com [aksci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Safe Handling and Use of 8-Chloroquinolin-6-amine

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for 8-Chloroquinolin-6-amine (CAS No: 50358-62-8), a substituted quinoline derivative increasingly utilized in medicinal chemistry and drug development research. As a Senior Application Scientist, the imperative is not merely to outline procedures but to instill a deep understanding of the causality behind them, ensuring a self-validating system of safety and scientific integrity in your laboratory. This document is intended for researchers, scientists, and professionals in the field of drug development who may be working with this or structurally similar compounds.

Understanding the Compound: Physicochemical and Hazard Profile

The primary hazards associated with this compound, as identified in safety data sheets, include:

-

Harmful if swallowed [1]

-

Causes skin irritation [1]

-

Causes serious eye irritation [1]

-

May cause respiratory irritation [1]

The structure, a chlorinated aminoquinoline, suggests potential for biological activity and possible mutagenicity, a known characteristic of some quinoline derivatives. The nitrogen atom at position 1 is often essential for the metabolic activation that can lead to mutagenicity. Therefore, minimizing exposure is paramount.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 50358-62-8 | [1] |

| Molecular Formula | C₉H₇ClN₂ | |

| Molecular Weight | 178.62 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 156-157 °C | [1] |

| Purity | Typically ≥97% | |

| InChI Key | RCACJWHTFMNNFC-UHFFFAOYSA-N |

The Cornerstone of Safety: Risk Assessment and Hazard Mitigation

Before any experimental work commences, a thorough and documented risk assessment is mandatory. This process involves identifying potential hazards, evaluating the risks, and implementing control measures.

Workflow for Risk Assessment

Caption: A systematic workflow for conducting a risk assessment before handling this compound.

The causality behind this workflow is to proactively address potential dangers. Identifying hazards such as skin irritation and respiratory effects allows for the selection of appropriate personal protective equipment (PPE) and engineering controls, thereby mitigating the risk of exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls prioritizes engineering solutions over personal protective measures.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or aerosols that may be generated, especially when weighing or transferring the solid compound. The fume hood's airflow provides a physical barrier between the researcher and the chemical. Ensure the fume hood has adequate face velocity and is functioning correctly before use.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles, preventing serious eye irritation. |

| Hand Protection | Nitrile gloves (ensure compatibility and check for breakthrough times). | Prevents skin contact, which can cause irritation. Use proper glove removal technique to avoid cross-contamination. |

| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary for large quantities or in situations with inadequate ventilation. | Provides an additional layer of protection against inhalation of harmful dust or vapors. |

PPE Selection and Usage Protocol

Caption: A step-by-step protocol for the selection and use of Personal Protective Equipment.

Safe Handling and Storage: Maintaining Chemical Integrity and a Safe Environment

Handling

-

Work in a designated area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid dust formation: As a solid, care should be taken to minimize the generation of dust when handling.

-

Grounding: For transfers of larger quantities, take precautionary measures against static discharges.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents.[1]

-

Light and Moisture: Protect from light and moisture to ensure chemical stability.[1]

Emergency Procedures: Preparedness and Response

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Accidental Release Measures

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

Disposal: Responsible Management of Chemical Waste

As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.

-

Waste Classification: This compound falls under the category of halogenated organic waste.

-

Disposal Method: The recommended method of disposal is incineration by a licensed professional waste disposal service.

-

Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste.

Illustrative Experimental Protocol: Synthesis of a Substituted Quinoline Derivative

Disclaimer: The following is a generalized, illustrative protocol for the synthesis of a substituted quinoline, adapted from known methods for similar compounds. It is not a validated protocol for a specific reaction involving this compound and should be adapted and optimized by the researcher with all necessary safety precautions in place.

Objective: To illustrate a potential synthetic application of an aminoquinoline in a laboratory setting.

Materials:

-

An aminoquinoline (e.g., this compound)

-

A suitable carbonyl compound

-

An appropriate solvent (e.g., DMSO)

-

A catalytic amount of acid (e.g., HCl)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aminoquinoline in the solvent under an inert atmosphere (e.g., nitrogen or argon). All manipulations of the solid aminoquinoline should be performed in a fume hood.

-

Addition of Reagents: Add the carbonyl compound to the solution, followed by the catalytic amount of acid.

-

Reaction: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the addition of a suitable aqueous solution (e.g., a saturated solution of sodium bicarbonate).

-

Extraction: Extract the product into an appropriate organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

-

Characterization: Characterize the final product by spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

Conclusion: A Culture of Safety

The safe handling of this compound, and indeed any laboratory chemical, is predicated on a culture of safety that goes beyond mere adherence to rules. It requires a deep-seated understanding of the potential hazards, a proactive approach to risk mitigation, and a commitment to continuous learning and improvement. By integrating the principles outlined in this guide into your daily laboratory practices, you can ensure the integrity of your research and the well-being of yourself and your colleagues.

References

A Theoretical Investigation into the Electronic Structure of 8-Chloroquinolin-6-amine: A Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the electronic structure of 8-Chloroquinolin-6-amine, a quinoline derivative of significant interest in medicinal chemistry. Quinoline scaffolds are prevalent in a wide array of therapeutic agents, and understanding their electronic properties is paramount for rational drug design and development.[1][2][3] This document outlines a robust computational methodology centered on Density Functional Theory (DFT) to elucidate the molecule's structural and electronic characteristics. We detail protocols for geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The interpretation of these computational outputs provides critical insights into the molecule's reactivity, stability, and potential for intermolecular interactions, thereby guiding the synthesis of more potent and specific drug candidates.

Introduction: The Significance of Electronic Structure in Drug Design

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including antibacterial, antimalarial, and anticancer properties.[3][4][5] The specific biological function of a quinoline derivative is intimately linked to its three-dimensional structure and, more subtly, its electronic landscape. The arrangement of electrons within the molecule dictates its reactivity, polarity, and ability to interact with biological targets such as enzymes and receptors.

This compound is a specific derivative whose potential is still being explored. A thorough understanding of its electronic structure is the first step in predicting its behavior in a biological system. For instance, identifying electron-rich and electron-poor regions can predict sites susceptible to metabolic attack or key points of interaction for hydrogen bonding with a receptor active site.